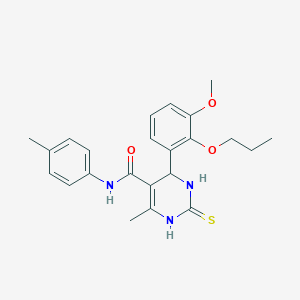![molecular formula C17H19NO4S B4065491 N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4065491.png)
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a white crystalline powder that has a molecular weight of 345.45 g/mol. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory effects.
Scientific Research Applications
Synthesis and Chemical Properties : Research has explored the synthesis of sultams, demonstrating the cyclodialkylation of α-substituted methanesulfonanilides with α,ω-dihaloalkanes under various conditions, highlighting the methods for constructing complex sulfur-containing heterocycles that could have implications for designing molecules with specific properties for pharmaceutical or material science applications (Rassadin et al., 2012).
Enzyme Inhibitory Activities : The development of compounds like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide for enzyme inhibition demonstrates applications in discovering new drugs. These compounds have been evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Virk et al., 2018).
Antibacterial Activities : The synthesis of novel vitamin E-containing sulfa drug derivatives and their evaluation for antibacterial activities against both Gram-positive and Gram-negative bacteria highlight the potential of chemically modified molecules in enhancing antimicrobial properties. Such studies are crucial for the development of new antibiotics in response to growing antibiotic resistance (Abdel‐Hafez et al., 2018).
Coordination Complexes and Antioxidant Activity : The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, and their antioxidant activity, demonstrate applications in coordination chemistry and its relevance to understanding molecular mechanisms underlying antioxidant properties. Such research can contribute to the development of compounds with potential health benefits or applications in materials science (Chkirate et al., 2019).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-15-8-6-14(7-9-15)18-17(19)12-23(20,21)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOHJRLQUPXNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B4065415.png)
![{[5-[hydroxy(phenyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4065423.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide](/img/structure/B4065438.png)
![ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065446.png)
![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4065457.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4065465.png)
![3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B4065475.png)
![1-benzyl-4-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4065483.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065502.png)
![1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B4065506.png)

![N-1,3-benzodioxol-5-yl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4065518.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4065526.png)